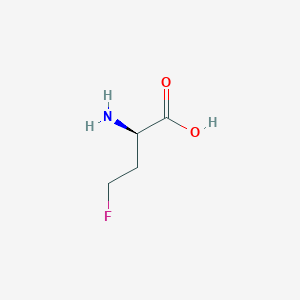
(2R)-2-amino-4-fluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-4-fluorobutanoic acid: ®-4-fluoroglutamic acid , is an amino acid derivative. Its chemical structure features a fluorine atom attached to the γ-carbon of the glutamic acid backbone. This compound is chiral, with the (2R) configuration indicating that the amino group is on the same side as the hydrogen atom.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic approaches exist for preparing (2R)-2-amino-4-fluorobutanoic acid. One common method involves the fluorination of glutamic acid derivatives. For example, starting from L-glutamic acid, the fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or DAST (diethylaminosulfur trifluoride) .
Reaction Conditions:: The fluorination reaction typically occurs under mild conditions, avoiding harsh reagents or extreme temperatures. The stereochemistry is crucial, as the (2R) configuration must be preserved during the fluorination process.
Industrial Production:: While industrial-scale production details may vary, the synthesis of this compound likely involves efficient and scalable methods to meet demand.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of other functional groups.
Substitution: Substitution reactions may occur at the fluorine atom, replacing it with other groups.
Reduction: Reduction of the carbonyl group could yield (2R)-2-aminobutanoic acid.
Fluorination: N-fluorobenzenesulfonimide (NFSI) or DAST.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction conditions and the desired outcome. Potential products include derivatives with modified functional groups or altered stereochemistry.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-4-fluorobutanoic acid: finds applications in various fields:
Medicine: It may serve as a building block for designing novel drugs or as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging.
Chemical Biology: Researchers explore its interactions with enzymes, receptors, and transporters.
Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The precise mechanism of action for (2R)-2-amino-4-fluorobutanoic acid depends on its specific context. It may act as a substrate, modulator, or inhibitor in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-amino-4-fluorobutanoic acid: stands out due to its fluorine substitution, which affects its properties. Similar compounds include other amino acids, such as glutamic acid and its derivatives.
Eigenschaften
Molekularformel |
C4H8FNO2 |
|---|---|
Molekulargewicht |
121.11 g/mol |
IUPAC-Name |
(2R)-2-amino-4-fluorobutanoic acid |
InChI |
InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 |
InChI-Schlüssel |
LJYFXGDRJCHELF-GSVOUGTGSA-N |
Isomerische SMILES |
C(CF)[C@H](C(=O)O)N |
Kanonische SMILES |
C(CF)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



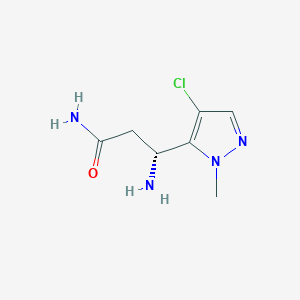


![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B13321119.png)
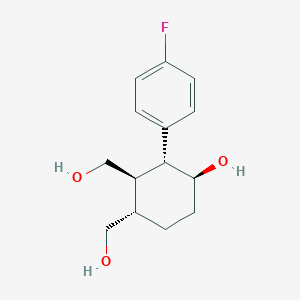

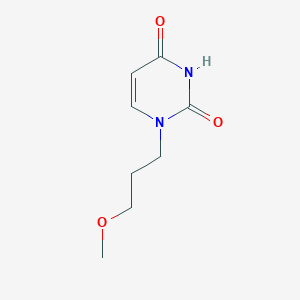
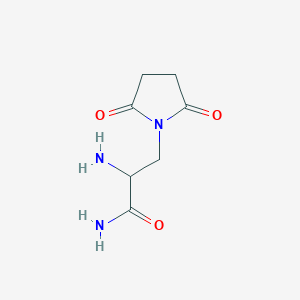
![N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321141.png)
![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)
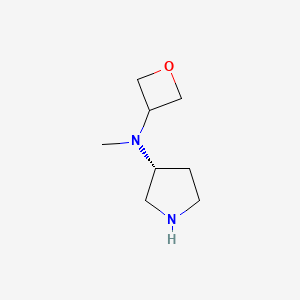
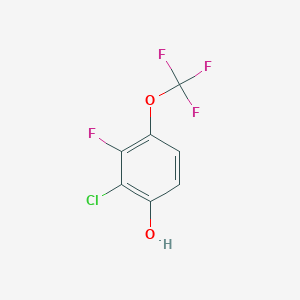
![1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13321170.png)
